An In-Depth Technical Guide on Orphenadrine-d3 Hydrochloride for Neurodegenerative Disease Studies
An In-Depth Technical Guide on Orphenadrine-d3 Hydrochloride for Neurodegenerative Disease Studies
Foreword
The study of neurodegenerative diseases stands as one of the most significant challenges in modern medicine. The intricate and multifactorial nature of these conditions necessitates the development of novel chemical tools to probe disease mechanisms and evaluate potential therapeutic strategies. This guide introduces Orphenadrine-d3 hydrochloride, a deuterated analog of a well-established pharmacological agent, as a promising tool for researchers, scientists, and drug development professionals in the field of neurodegeneration. We will delve into its synthesis, multifaceted mechanism of action, the scientific rationale for its deuteration, and provide practical, in-depth protocols for its application in relevant preclinical models. This document is designed not as a rigid set of instructions, but as a comprehensive resource to empower researchers to design and execute robust and insightful experiments.
Orphenadrine-d3 Hydrochloride: Physicochemical Properties and the Significance of Deuteration
Orphenadrine-d3 hydrochloride is the deuterium-labeled form of Orphenadrine hydrochloride.[1][2] Orphenadrine hydrochloride is a white or nearly white crystalline powder with a bitter, numbing taste.[3] It is soluble in water and has a molecular weight of 305.8 g/mol .[3][4]
Table 1: Physicochemical Properties of Orphenadrine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C18H24ClNO | [3][4] |
| Molecular Weight | 305.8 g/mol | [3] |
| Melting Point | 156-157 °C (313-315 °F) | [3] |
| Solubility | ≥ 100 mg/mL in water at 20°C | [3] |
| Appearance | White or almost white crystalline powder | [3] |
| pKa | ~5.5 (for aqueous solution) | [3] |
The deuteration of Orphenadrine, resulting in Orphenadrine-d3 hydrochloride, is a strategic chemical modification designed to alter its metabolic profile.[1][2] This is achieved through the kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Since the cleavage of a C-H bond is often the rate-limiting step in drug metabolism by cytochrome P450 enzymes, replacing hydrogen with deuterium at a metabolically active site can slow down this process.[1] This can lead to a longer plasma half-life, increased systemic exposure, and potentially a more favorable side-effect profile by reducing the formation of certain metabolites.[1] While the exact synthesis of commercially available Orphenadrine-d3 hydrochloride is proprietary, it is likely that the deuterium atoms are placed on one of the N-methyl groups, a known site of metabolic N-demethylation.
The Multifaceted Pharmacology of Orphenadrine: A "Dirty Drug" with Therapeutic Potential
Orphenadrine is often referred to as a "dirty drug" due to its engagement with multiple molecular targets.[5] This pleiotropic pharmacology, however, is what makes it an intriguing candidate for the complex pathophysiology of neurodegenerative diseases.
Non-competitive NMDA Receptor Antagonism: A Key Neuroprotective Mechanism
A primary mechanism underlying Orphenadrine's neuroprotective potential is its action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[6] It binds to the phencyclidine (PCP) site within the NMDA receptor's ion channel.[7] Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excessive calcium influx, triggering a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and apoptosis. This process, known as excitotoxicity, is a common pathological feature in many neurodegenerative disorders.
Orphenadrine has a low micromolar affinity for the NMDA receptor, with a reported Ki value of approximately 6.0 µM.[5][8] This "mild" antagonism, coupled with fast unblocking kinetics, is thought to be advantageous, as it may prevent excitotoxic damage without completely disrupting normal glutamatergic neurotransmission, thereby avoiding the severe psychotomimetic side effects associated with high-affinity NMDA receptor antagonists like MK-801.[7]
Anticholinergic and Antihistaminic Properties
Orphenadrine is also a nonselective muscarinic acetylcholine receptor antagonist and a histamine H1 receptor antagonist.[5][9][10] Its anticholinergic properties were the basis for its use in Parkinson's disease, helping to correct the cholinergic-dopaminergic imbalance.[5] While potent anticholinergic effects can have undesirable cognitive side effects, particularly in the elderly, this activity may contribute to its overall pharmacological profile in the context of certain neurodegenerative conditions.
Table 2: Receptor Binding Affinities of Orphenadrine
| Target | Parameter | Value | Species/Tissue | Source |
| NMDA Receptor | Ki | 6.0 ± 0.7 µM | Human Frontal Cortex | [5][8] |
| Muscarinic M1 Receptor | Kd | 48 nM | CHO-K1 cells | [9][10] |
| Muscarinic M2 Receptor | Kd | 213 nM | CHO-K1 cells | [9][10] |
| Muscarinic M3 Receptor | Kd | 120 nM | CHO-K1 cells | [9][10] |
| Muscarinic M4 Receptor | Kd | 170 nM | CHO-K1 cells | [9][10] |
| Muscarinic M5 Receptor | Kd | 129 nM | CHO-K1 cells | [9][10] |
Emerging Roles: Sigma-1 Receptor Modulation and Anti-inflammatory Effects
Recent research has shed light on other potentially significant mechanisms of Orphenadrine. Studies have shown its ability to exert anti-inflammatory and antioxidant effects in a model of ischemic stroke.[11] Orphenadrine treatment reduced levels of pro-inflammatory cytokines (IL-6, TNF-α), decreased oxidative stress markers, and preserved mitochondrial function.[11] These effects are crucial in the context of neurodegeneration, where neuroinflammation and mitochondrial dysfunction are key pathological drivers.
While direct binding studies are limited, the neuroprotective profile of Orphenadrine, particularly its influence on mitochondrial function and cellular stress responses, suggests a potential interaction with the sigma-1 receptor . The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a critical role in maintaining cellular homeostasis and promoting neuronal survival. Further research is warranted to fully elucidate the role of sigma-1 receptor modulation in the neuroprotective effects of Orphenadrine.
Caption: Workflow for the in vitro neuroprotection assay.
In Vivo Neuroprotection Study in a Rat Model of 3-NPA-Induced Neurotoxicity
Rationale: This in vivo model assesses the neuroprotective efficacy of Orphenadrine-d3 hydrochloride in a living organism, providing insights into its potential therapeutic utility.
Materials:
-
Adult male Sprague-Dawley rats (275-300 g)
-
3-Nitropropionic acid (3-NPA)
-
Orphenadrine-d3 hydrochloride
-
Saline solution (for injections)
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Anesthesia (as per institutional guidelines)
-
Brain collection and processing reagents (for histology and biochemical analysis)
Step-by-Step Protocol:
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Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly assign the animals to different groups:
-
Control (saline injections)
-
3-NPA only
-
Orphenadrine-d3 hydrochloride + 3-NPA (at different doses, e.g., 10, 20, 30 mg/kg)
-
Orphenadrine-d3 hydrochloride only
-
-
Drug Administration: Administer Orphenadrine-d3 hydrochloride or saline intraperitoneally (i.p.) once daily for 3 days. [7][12]4. Induction of Neurotoxicity: 30 minutes after each Orphenadrine-d3 hydrochloride or saline injection, administer 3-NPA (e.g., 30 mg/kg, i.p.) once daily for 3 days. [7][12]5. Behavioral and Health Monitoring: Observe the animals daily for signs of toxicity (e.g., weight loss, motor deficits, lethargy) and mortality. [12]6. Tissue Collection: At the end of the treatment period (e.g., on day 4), euthanize the animals and perfuse them with saline followed by a fixative (for histology). Collect the brains and other relevant tissues.
-
Neurochemical and Histological Analysis:
-
Biochemical Markers: Homogenize brain tissue (e.g., striatum) to measure markers of neuronal damage, such as peripheral-type benzodiazepine receptor (PBR) binding (a marker of microgliosis) or heat shock protein 27 (HSP27) expression (a marker of astroglial activation). [7] * Histology: Process the fixed brains for histological staining (e.g., Nissl staining) to assess neuronal loss and lesion volume in the striatum.
-
-
Data Analysis: Statistically compare the outcomes (mortality, behavioral scores, biochemical markers, lesion volume) between the different treatment groups.
Analytical Methodology for Orphenadrine-d3 Hydrochloride Quantification
Accurate quantification of Orphenadrine-d3 hydrochloride in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice due to its high sensitivity and selectivity. [13] Key Parameters for HPLC-MS/MS Method Development:
-
Sample Preparation: Simple protein precipitation with a solvent like acetonitrile is often sufficient for plasma samples. [13]* Chromatography: A C18 reversed-phase column is typically used. The mobile phase usually consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer with a modifier (e.g., formic acid). A rapid gradient elution can achieve short run times.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. The transitions for multiple reaction monitoring (MRM) would need to be optimized for both Orphenadrine-d3 and a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).
-
Validation: The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.
Conclusion and Future Directions
Orphenadrine-d3 hydrochloride represents a valuable chemical tool for the study of neurodegenerative diseases. Its multifaceted pharmacology, particularly its "mild" NMDA receptor antagonism and potential for sigma-1 receptor modulation, makes it a compelling agent to investigate in the context of complex disease pathologies. The strategic deuteration offers the potential for a more stable pharmacokinetic profile, making it a superior tool for in vivo studies compared to its non-deuterated counterpart.
Future research should focus on several key areas:
-
Elucidating the role of sigma-1 receptor interaction: Direct binding studies and functional assays are needed to confirm and characterize the interaction of Orphenadrine with the sigma-1 receptor and its contribution to neuroprotection.
-
Exploring downstream signaling pathways: In-depth molecular studies are required to map the signaling cascades that are modulated by Orphenadrine downstream of its primary targets.
-
Evaluating Orphenadrine-d3 hydrochloride in a broader range of neurodegenerative disease models: Its efficacy should be tested in models of Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and other conditions where excitotoxicity and neuroinflammation are implicated.
-
Direct comparative pharmacokinetic studies: A head-to-head comparison of the pharmacokinetics of Orphenadrine and Orphenadrine-d3 hydrochloride will be crucial to definitively demonstrate the benefits of deuteration.
By providing this in-depth technical guide, we hope to facilitate the use of Orphenadrine-d3 hydrochloride in the scientific community and contribute to the advancement of our understanding and treatment of neurodegenerative diseases.
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PubChem. Orphenadrine hydrochloride. National Center for Biotechnology Information. [Link]
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